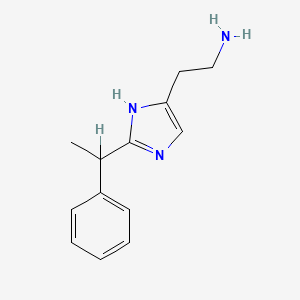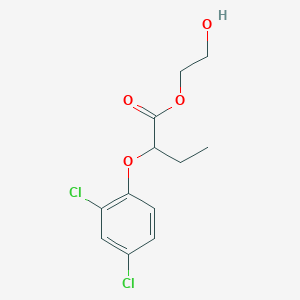![molecular formula CH2Si3 B14307444 Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
Trisilabicyclo[1.1.0]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisilabicyclo[1.1.0]butane is a highly strained bicyclic compound consisting of two cyclopropane rings fused through a common silicon-silicon bond. This unique structure imparts significant strain energy to the molecule, making it an interesting subject for chemical research and applications. The compound’s high strain energy and unique bonding characteristics make it a valuable intermediate in various chemical reactions and synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisilabicyclo[1.1.0]butane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a cyclopropane or cyclobutane precursor. This can be achieved through the use of strong bases or transition metal catalysts to facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in synthetic methodologies and the development of more efficient catalysts have made it possible to produce this compound on a larger scale for research and specialized applications.
Analyse Des Réactions Chimiques
Types of Reactions
Trisilabicyclo[1.1.0]butane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of less strained silicon-containing compounds.
Substitution: The strained silicon-silicon bond can be cleaved and substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used to substitute the silicon-silicon bond.
Major Products Formed
The major products formed from these reactions include various silicon-containing compounds, such as silanes, siloxanes, and silanols. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
Trisilabicyclo[1.1.0]butane has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex silicon-containing molecules. Its high strain energy makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research into the biological activity of silicon-containing compounds has led to the exploration of this compound as a potential bioactive molecule.
Industry: this compound is used in the production of specialized materials and as a precursor for the synthesis of advanced silicon-based materials.
Mécanisme D'action
The mechanism by which trisilabicyclo[1.1.0]butane exerts its effects is primarily through the release of strain energy during chemical reactions. The high strain energy of the silicon-silicon bond makes it highly reactive, allowing for the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: A carbon analog of trisilabicyclo[1.1.0]butane, featuring a carbon-carbon bond instead of a silicon-silicon bond.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead, exhibiting similar strain and reactivity.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom, forming a five-membered ring.
Uniqueness
This compound is unique due to its silicon-silicon bond, which imparts different chemical properties and reactivity compared to its carbon and nitrogen analogs. The presence of silicon atoms allows for unique applications in silicon chemistry and materials science, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
CH2Si3 |
|---|---|
Poids moléculaire |
98.28 g/mol |
InChI |
InChI=1S/CH2Si3/c1-3-2-4(1)3/h1H2 |
Clé InChI |
KMMWVXVEHKBTGF-UHFFFAOYSA-N |
SMILES canonique |
C1[Si]2[Si]1[Si]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
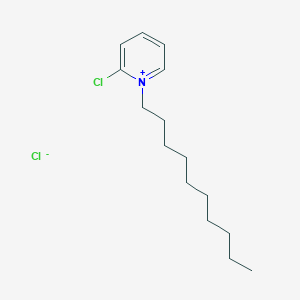
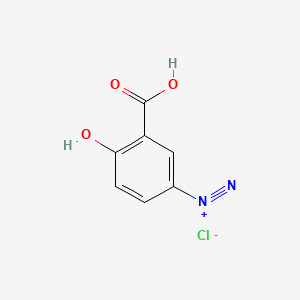
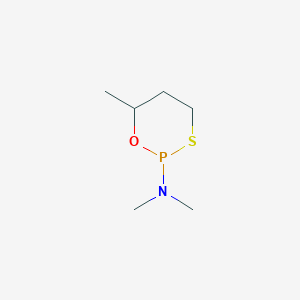
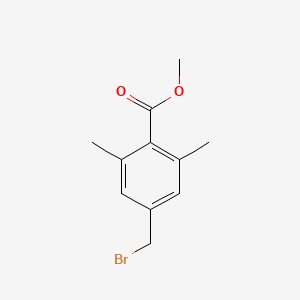

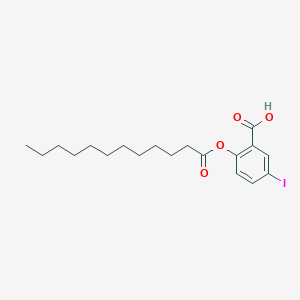
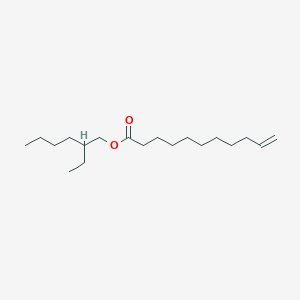
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)

